Comparative Steric Bulk and Lipophilicity for Metal Complexation
The critical differentiation between the target compound and 2,6-dimethyl-3,5-heptanedione is the presence of an ethyl group at the 4-position. This structural difference increases the steric hindrance around the central carbon, a key factor in the thermal stability and volatility of its metal complexes for MOCVD [1]. While no direct comparative complexation data is publicly available, the principle of modifying steric bulk to tune precursor properties is a foundational strategy in MOCVD precursor design [1]. The increased molecular weight (184.27 vs. 156.23 g/mol) also provides a class-level inference of reduced volatility, which can be advantageous for preventing premature vaporization in deposition processes .
Comparator: 156.23 g/mol, unsubstituted at C4
ΔMW = +28.04 g/mol
| Evidence Dimension | Molecular Weight and Structural Modification |
|---|---|
| Target Compound Data | Molecular Weight: 184.27 g/mol; Substituents at 4-position: Ethyl (-CH2CH3) |
| Comparator Or Baseline | 2,6-Dimethyl-3,5-heptanedione: Molecular Weight 156.23 g/mol; Substituents at 4-position: Hydrogen (none) |
| Quantified Difference | Molecular Weight is 28.04 g/mol higher, indicative of increased molecular volume and van der Waals interactions. |
| Conditions | General chemical principles; no specific experimental model. |
Why This Matters
This structural modification is a proxy for altered precursor properties, making the compound unsuitable for direct one-to-one replacement in established MOCVD processes without re-optimization of deposition parameters.
- [1] Pasko, S. V., Hubert-Pfalzgraf, L. G., Abrutis, A., Richard, P., Bartasyte, A., & Kazlauskiene, V. (2004). New sterically hindered Hf, Zr and Y β-diketonates as MOCVD precursors for oxide films. Journal of Materials Chemistry, 14(8), 1245-1251. View Source
